molecular formula C9H11NO2 B3149079 1-(3-Methoxypyridin-2-yl)propan-2-one CAS No. 6652-00-2

1-(3-Methoxypyridin-2-yl)propan-2-one

Cat. No.: B3149079
CAS No.: 6652-00-2
M. Wt: 165.19 g/mol
InChI Key: PMIYCDQNEDVHFC-UHFFFAOYSA-N
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Description

1-(3-Methoxypyridin-2-yl)propan-2-one is a heterocyclic ketone featuring a pyridine ring substituted with a methoxy group at the 3-position and a propan-2-one moiety at the 2-position. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The compound’s structure combines the electron-deficient nature of the pyridine ring with the electron-donating methoxy group, creating unique electronic and steric properties.

Properties

IUPAC Name

1-(3-methoxypyridin-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)6-8-9(12-2)4-3-5-10-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIYCDQNEDVHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(3-Methoxypyridin-2-yl)propan-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Methoxypyridin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridine ring play crucial roles in its binding to target molecules, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Notable Features Source
This compound C₉H₁₁NO₂ 165.19 3-methoxy, pyridine Likely palladium-catalyzed (analogous) Electron-deficient pyridine enhances ketone reactivity N/A
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one C₁₆H₁₂ClI₂O₂ 564.94 Chloro, diiodo, methoxyphenyl Pd-catalyzed domino α-arylation/O-arylation High steric bulk; halogenated aryl groups
1-(Furan-2-yl)propan-2-one C₇H₈O₂ 124.14 Furan Unspecified (likely Claisen-Schmidt) Oxygen-rich furan alters polarity and solubility
(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine) C₈H₁₅NO 141.21 Piperidine Natural extraction or synthetic routes Basic piperidine ring; anti-helminthic activity
1-(2-Methoxyphenyl)propan-2-one C₁₀H₁₂O₂ 164.20 2-methoxy, phenyl Unspecified (common ketone synthesis) Electron-rich phenyl reduces ketone reactivity

Physicochemical Properties

  • Electronic Effects : The pyridine ring in the target compound withdraws electron density, increasing the electrophilicity of the ketone compared to phenyl analogues (e.g., 1-(2-Methoxyphenyl)propan-2-one). This enhances reactivity in nucleophilic additions or reductions .
  • Solubility: The pyridine nitrogen and methoxy group improve solubility in polar solvents (e.g., DMSO, ethanol) relative to furan derivatives, which rely on oxygen-based polarity .

Biological Activity

1-(3-Methoxypyridin-2-yl)propan-2-one is an organic compound with the molecular formula C10H13NO and a molecular weight of approximately 163.22 g/mol. It features a methoxypyridine moiety linked to a propanone structure, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A pyridine ring substituted with a methoxy group at the 3-position.
  • A propan-2-one functional group.

These structural features are crucial for its biological activity, influencing its interactions with biological targets.

Biological Activities

This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity can be inferred from its structural comparison to other methoxypyridine derivatives known for such effects. For example, 1-(4-Methoxypyridin-2-yl)propan-2-one has been noted for its anti-inflammatory properties, indicating that this compound may exhibit similar activities due to the presence of the methoxy group .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds suggest that derivatives of pyridine can inhibit cancer cell proliferation. The structure of this compound may allow it to interact with key molecular pathways involved in cancer progression, although specific studies are still needed to confirm this activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through SAR analysis. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Compound NameStructureSimilarityNotable Properties
1-(4-Methoxypyridin-2-yl)propan-2-oneStructure0.85Potential anti-inflammatory activity
1-(3-Ethoxypyridin-2-yl)propan-2-oneStructure0.82Antidepressant effects
1-(5-Methoxypyridin-2-yl)propan-2-oneStructure0.79Neuroprotective properties

The unique positioning of the methoxy group at the 3-position of the pyridine ring differentiates it from these similar compounds, potentially influencing its biological activity and chemical reactivity .

Case Studies and Research Findings

While direct studies on this compound are sparse, several research articles provide insights into its potential applications:

  • Antimicrobial Studies : Related compounds have shown promising results against M. tuberculosis, suggesting that further exploration of this compound could yield significant findings in antimicrobial therapy .
  • In Vivo Studies : Investigations into similar pyridine derivatives indicate varying metabolic stability and efficacy in vivo, which are critical factors for therapeutic development .
  • Drug Development : The unique properties of compounds like this compound highlight their potential as lead compounds in drug discovery efforts targeting various diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methoxypyridin-2-yl)propan-2-one
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1-(3-Methoxypyridin-2-yl)propan-2-one

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